Product packaging for 5,8-Diazaspiro[2.6]nonane(Cat. No.:CAS No. 90207-53-7)

5,8-Diazaspiro[2.6]nonane

Cat. No.: B2867595
CAS No.: 90207-53-7
M. Wt: 126.203
InChI Key: YTHRUQKSVTZEDY-UHFFFAOYSA-N
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Description

5,8-Diazaspiro[2.6]nonane is a spirocyclic amine with the molecular formula C7H14N2 . This structure is recognized in medicinal chemistry as a valuable piperazine bioisostere. Incorporating the this compound core into ligand scaffolds is a strategic approach to minimize drug promiscuity at other aminergic G-protein-coupled receptors (GPCRs), a common issue with piperazine-containing compounds . This makes it a crucial building block for developing more selective receptor ligands with reduced off-target interactions. Research has demonstrated the application of this and similar diazaspiro cores in the development of compounds targeting the dopamine D3 receptor for potential treatments in neurology and psychiatry , as well as in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology and inflammation research . Its constrained three-dimensional geometry offers distinct vectors for functionalization compared to flat aromatic systems or flexible linear chains, enabling the exploration of novel chemical space in drug discovery. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B2867595 5,8-Diazaspiro[2.6]nonane CAS No. 90207-53-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,8-diazaspiro[2.6]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-7(1)5-8-3-4-9-6-7/h8-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHRUQKSVTZEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90207-53-7
Record name 5,8-diazaspiro[2.6]nonane
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Advanced Synthetic Methodologies for 5,8 Diazaspiro 2.6 Nonane and Its Structural Congeners

Strategies for Constructing the 5,8-Diazaspiro[2.6]nonane Core

The construction of the this compound framework, characterized by a spirocyclic junction connecting a three-membered aziridine (B145994) ring and a seven-membered diazepine (B8756704) ring, requires sophisticated synthetic strategies. These approaches are centered on the precise formation of the spirocyclic system and the constituent heterocyclic rings.

Annulation Approaches for Formation of Spirocyclic Rings

Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, are a powerful tool for constructing spirocyclic systems. Among these, [3+3] annulation strategies have proven effective for the asymmetric synthesis of enantioenriched spiro gem-diamines, which are structurally related to the diazaspiro core. rsc.orgresearchgate.net

One notable approach involves the reaction of α,β-unsaturated N-sulfonyl ketimines, serving as dielectrophiles, with 3-aminobenzofurans, which act as 1,3-C,N-dinucleophiles. rsc.org This organocatalytic reaction facilitates the construction of a six-membered heterocyclic ring fused at a spiro center. While not directly forming the [2.6]nonane system, the principles of this [3+3] annulation are applicable to the construction of the seven-membered diazepine portion of the target molecule by using appropriate three-carbon and three-atom synthons.

Similarly, a dinuclear zinc catalyst has been employed in the [3+3] annulation of indoline-2-thiones with isatylidene malononitriles. mdpi.com This method yields chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives with high enantioselectivity. The underlying strategy of using a bifunctional catalyst to control the stereoselective formation of a spirocyclic junction is a key concept that can be adapted for the synthesis of complex diazaspiroalkanes.

Table 1: Zinc-Catalyzed [3+3] Annulation for Spirocyclic Compounds mdpi.com This table showcases the scope of the reaction between various isatylidene malononitriles and 1-methylindoline-2-thione, demonstrating the versatility of the catalytic system.

EntryIsatylidene Malononitrile Substituent (R)Yield (%)Enantiomeric Excess (ee, %)
1H8199
25-Me8899
35-Cl8699
45-Br8599
56-Cl8399
67-F7599

Cyclization Reactions in the Synthesis of Azaspiro[2.6]nonanes

Cyclization reactions are fundamental to the synthesis of the heterocyclic rings within the this compound structure. These can be broadly categorized into intramolecular protocols and multicomponent condensation strategies.

Intramolecular cyclization involves the formation of a ring from a single molecule containing all the necessary functional groups. A plausible strategy for synthesizing the this compound core would involve a precursor molecule designed to undergo sequential or tandem intramolecular cyclizations. For instance, a suitably functionalized 1,4-diamine could be cyclized to form the seven-membered diazepine ring, followed by the formation of the three-membered aziridine ring at the spirocenter. The nitroso-ene cyclization is one such powerful reaction that has been used to access 1-azaspiro[4.4]nonane systems, demonstrating the utility of intramolecular pathways for creating spirocyclic amine structures. researchgate.net

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating portions of all starting materials. nih.govrsc.org These reactions are advantageous due to their atom economy, convergence, and ability to rapidly generate molecular complexity. mdpi.comnih.gov

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for the synthesis of peptide and amide-containing structures. nih.govmdpi.com A hypothetical MCR approach to this compound could involve the condensation of a diamine component, a carbonyl compound, and an isocyanide, followed by a post-condensation cyclization step to furnish the diazepine ring. The versatility of MCRs allows for the introduction of diverse substituents, making them ideal for creating libraries of diazaspiro[2.6]nonane derivatives. researchgate.net The Bucherer–Bergs reaction, another classic MCR, provides a route to spiro-hydantoins and could be conceptually adapted for the synthesis of related diazaspiro structures. mdpi.com

Metal-Catalyzed Synthetic Routes to this compound Derivatives

Transition-metal catalysis offers a versatile and powerful platform for the synthesis of complex heterocyclic compounds, including diazaspiroalkanes. Palladium-based catalysts, in particular, have been extensively used for their ability to mediate a wide range of transformations with high efficiency and selectivity.

Palladium-Catalyzed Domino and Cross-Coupling Reactions

Palladium-catalyzed reactions are central to modern C-N bond formation, a critical step in the synthesis of the this compound core. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for arylating amines. google.com This reaction could be employed to functionalize the nitrogen atoms of the diazaspiro scaffold with various aryl or heteroaryl groups. A general protocol for this type of transformation has been shown to be effective for coupling aryl chlorides with both linear and sterically hindered spirodiamines. researchgate.net

Domino reactions, also known as cascade reactions, involve multiple bond-forming events occurring under the same reaction conditions without the isolation of intermediates. researchgate.net A palladium-catalyzed domino process for the synthesis of this compound derivatives could involve an initial cross-coupling event followed by an intramolecular cyclization. For example, a palladium-catalyzed aminocarbonylation can be used to synthesize N-acyl derivatives of related azabicyclic systems, showcasing the catalyst's ability to form amide bonds with high selectivity. nih.gov Such a strategy could be envisioned where an appropriately designed substrate undergoes a palladium-catalyzed amination followed by an intramolecular condensation to form the diazepine ring. mit.edumdpi.com These domino sequences are highly efficient, aligning with the principles of green chemistry by reducing waste and synthetic steps. rsc.org

Table 2: Substrate Scope in Palladium-Catalyzed Aminocarbonylation nih.gov This table illustrates the conversion and yield for the aminocarbonylation of various iodoalkenes with nortropinone, a representative bicyclic amine, demonstrating the utility of palladium catalysis in acylating complex amine scaffolds.

Substrate (Iodoalkene)Conversion (%)Isolated Yield (%)
1-Iodocyclohexene10085
(E)-1-Iodo-1-heptene10082
2-Iodo-1-octene10079
3-Iodo-2-methyl-2-butene10083
(Z)-β-Iodostyrene10075

Rhodium-Catalyzed Cycloisomerization/Diels–Alder Cascade Approaches

Rhodium catalysis offers a powerful tool for the construction of complex molecular architectures from simple starting materials. One notable application in the synthesis of azaspirocycles involves a cascade reaction combining cycloisomerization and a Diels-Alder reaction. This approach has been successfully employed for the synthesis of seven-membered azaspiro compounds. nih.govfigshare.com

The synthesis of spiro compounds with seven- and six-membered rings within the spirobicyclic framework can be achieved through a cascade process initiated by a rhodium(I)-catalyzed cycloisomerization, which is followed by a highly selective Diels-Alder homodimerization. nih.gov A study of the reaction's scope has been conducted using a variety of synthetic substrates. nih.gov Through control experiments and DFT calculations, the high degree of selectivity observed in this reaction has been rationalized. nih.gov

A regioselective distal cycloisomerization of 1,6-allenenes has been developed to produce six-membered ring exocyclic 1,3-dienes using a rhodium/diphosphine catalyst system. rsc.org To understand the reaction mechanism of this novel transformation, deuterium (B1214612) labelling experiments and DFT calculations were carried out. rsc.org Furthermore, one-pot tandem Diels-Alder reactions with different dienophiles can efficiently construct a variety of bicyclic and tricyclic nitrogen heterocycles, which are common core scaffolds for many natural products and bioactive molecules. rsc.org This method is characterized by its complete atom and step economy, low catalyst loading, and excellent chemo-, regio-, and diastereoselectivity. rsc.orgresearchgate.net

Copper-Catalyzed Oxidative Cyclizations

Copper-catalyzed reactions have emerged as a versatile and economical method for the synthesis of various heterocyclic compounds. In the context of azaspirocycle synthesis, copper-catalyzed oxidative cyclizations have shown significant promise. These reactions often proceed under an oxygen atmosphere, highlighting their oxidative nature.

One key example is the copper-catalyzed reaction of α-azido-N-arylamides, which yields azaspirocyclohexadienones. nih.govfigshare.com This transformation is believed to occur through a sequence involving the denitrogenative formation of an iminyl copper species from the α-azido-N-arylamide. This is followed by an imino-cupration with an intramolecular benzene (B151609) ring on the amido nitrogen, and subsequent formation of C=O bonds. nih.gov Preliminary investigations have indicated that molecular oxygen is essential for this catalytic cyclization to occur, with one of the oxygen atoms from O₂ being incorporated into the cyclohexadienone moiety. nih.gov

The application of copper catalysis extends to the synthesis of other nitrogen-containing heterocycles. For instance, the synthesis of polysubstituted benzofurans can be achieved through a copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.org This transformation involves a sequential nucleophilic addition of phenols to alkynes followed by oxidative cyclization. rsc.org A broad range of phenols and alkynes are compatible with this methodology. rsc.org Additionally, copper-catalyzed processes have been developed for the synthesis of tetrahydroquinolines and benzoxazinones, further demonstrating the versatility of this approach. scholaris.ca

Other Transition Metal Involvement in Azaspirocyclic Synthesis

Beyond rhodium and copper, a variety of other transition metals have been effectively utilized in the synthesis of azaspirocycles and related nitrogen-containing heterocyclic compounds. mdpi.commdpi.com These metals, including palladium, gold, and silver, catalyze a diverse array of transformations that enable the construction of complex molecular architectures. mdpi.com Transition metal-catalyzed processes are often favored for their ability to control key reaction parameters such as selectivity, reactivity, and stability. mdpi.com

For example, an efficient gold-catalyzed stereoselective synthesis of cis-2,6-disubstituted tetrahydropyrans has been reported. mdpi.com This method is based on a Meyer–Schuster rearrangement/hydration/oxa-Michael addition sequence starting from readily available bis-propargylic alcohols. mdpi.com In the realm of gold catalysis, asymmetric hydroarylation reactions have also been highlighted as a powerful tool for constructing useful molecular scaffolds. mdpi.com

Silver(I) has been shown to be an effective catalyst for the C4–H amination of 1-naphthylamine (B1663977) with azodicarboxylates. mdpi.com Furthermore, the Fischer-Tropsch synthesis, which is used for the conversion of a synthesis gas mixture into liquid hydrocarbons, has been investigated using density functional theory (DFT) calculations to understand the reaction mechanism over a cobalt catalyst surface. mdpi.com These studies provide insights into the formation of various small molecules and highlight the potential of cobalt catalysis in complex chemical transformations. mdpi.com

Metal-Free and Organocatalytic Approaches

While transition metal catalysis is a dominant strategy in synthetic chemistry, metal-free and organocatalytic approaches have gained significant traction due to their often milder reaction conditions, reduced toxicity, and unique reactivity profiles. These methods provide alternative and complementary pathways to azaspirocyclic and related heterocyclic structures.

Photoinduced Reductive Decarboxylative Radical Cyclization

Photoinduced radical reactions have emerged as a powerful tool in modern organic synthesis, allowing for the formation of C-C bonds under mild conditions. One such approach is the photoredox-catalyzed radical decarboxylative cyclization, which has been successfully applied to the synthesis of various heterocyclic systems.

This methodology has been utilized in a cascade reaction of γ,γ-dimethylallyltryptophan (DMAT) derivatives containing unactivated alkene moieties. beilstein-journals.org This process provides an efficient and environmentally friendly route to a variety of six-, seven-, and eight-membered ring 3,4-fused tricyclic indoles. beilstein-journals.org The reaction is initiated by the visible light irradiation of a cationic iridium photocatalyst, which facilitates radical generation and subsequent C(sp³)–C(sp³) bond formation. beilstein-journals.org This intramolecular decarboxylative cyclization allows for the formation of fused indole (B1671886) carbocycle rings, which are precursors to ergot alkaloids. beilstein-journals.org

The versatility of photoinduced decarboxylative cyclization is further demonstrated by its application in the synthesis of spiro-cyclohexadiene oxindoles from N-2-biphenyl oxamic acid. acs.org This reaction proceeds through a 5-exo-trig cyclization involving the intramolecular addition of a carbamoyl (B1232498) radical onto a phenyl group. acs.org The use of visible light and a photoredox catalyst allows for the dearomatization of nonactivated arenes under mild conditions, avoiding the need for toxic reagents and external oxidants. acs.org

Substrate TypeProduct TypeRing Sizes FormedKey Features
γ,γ-dimethylallyltryptophan (DMAT) derivatives3,4-fused tricyclic indoles6, 7, and 8-memberedGreen and efficient access to ergot alkaloid precursors. beilstein-journals.org
N-2-biphenyl oxamic acidsSpiro-cyclohexadiene oxindoles5-membered (during cyclization)Dearomatization of nonactivated arenes; avoids toxic reagents. acs.org

Asymmetric Organocatalysis in Spirocycle Formation

Asymmetric organocatalysis has become a cornerstone of modern synthetic chemistry, enabling the enantioselective construction of complex molecules, including spirocycles. researchgate.net This approach utilizes small, chiral organic molecules as catalysts to mediate highly stereocontrolled transformations. researchgate.net

The synthesis of aza-spirooxindoles has been achieved through an asymmetric [3+3] cyclization of nitroenynes and 3-pyrrolyloxindoles, catalyzed by a chiral bifunctional squaramide. nih.gov This Michael/Friedel-Crafts cascade reaction provides an efficient route to enantioenriched polycyclic aza-spirooxindoles in moderate to high yields. nih.gov

Another notable example is the asymmetric carbene- and thiourea-cocatalyzed desymmetrizing cascade reaction for the formation of all-carbon spirocycles in a single step. chigroup.site This process begins with an intermolecular Stetter reaction catalyzed by an N-heterocyclic carbene (NHC) catalyst, followed by an intramolecular aldol (B89426) reaction. chigroup.site The thiourea (B124793) cocatalyst is thought to promote the aldol reaction through hydrogen-bonding interactions with the substrate. chigroup.site This method provides a novel and direct approach to the synthesis of enantioenriched spirocyclic molecules, including those with up to two spirocyclic centers. chigroup.site

Reaction TypeSubstratesCatalyst SystemProduct
[3+3] CyclizationNitroenynes and 3-pyrrolyloxindolesChiral bifunctional squaramideEnantioenriched polycyclic aza-spirooxindoles nih.gov
Stetter/Aldol CascadeNot specifiedN-heterocyclic carbene and thioureaEnantioenriched all-carbon spirocycles chigroup.site

Electrocatalytic Methodologies

Electrocatalysis offers a sustainable and powerful alternative to traditional chemical methods for organic synthesis. By using electricity as a "reagent," electrochemical methods can often avoid the use of harsh oxidants or reductants, leading to cleaner and more efficient transformations.

In the realm of azaspirocycle synthesis, a Cp₂Fe-mediated electrochemical method has been developed for the synthesis of a diverse range of phosphorylated azaspiro[4.5]di/trienones. rsc.org This approach demonstrates broad substrate scope and good diastereoselectivity. rsc.org Notably, this represents the first example of the electrochemical synthesis of phosphorylated azaspiro[4.5]di/trienones, circumventing the need for external oxidants and high temperatures. rsc.org Mechanistic studies suggest a plausible mechanism involving a radical-initiated dearomative cyclization driven by ferrocenium (B1229745) cations. rsc.org

Electrochemical methods have also been successfully applied to the synthesis of other nitrogen-containing heterocycles, such as aziridines, pyrrolidines, and oxazolines, from the corresponding amino alcohol substrates. rsc.org This mild and economical electrochemical amination method provides an alternative to the classic Mitsunobu reaction and expands the scope of compatible nucleophiles to include weakly acidic amides and primary amines. rsc.org Mechanistic investigations have provided direct evidence for the proposed two-electron oxidation of the alcohol and PPh₃ to yield an alkoxyphosphonium cation intermediate. rsc.org

Product TypeKey Features
Phosphorylated azaspiro[4.5]di/trienonesCp₂Fe-mediated; avoids external oxidants and high temperatures; good diastereoselectivity. rsc.org
Aziridines, pyrrolidines, and oxazolinesAzo-free alcohol amination; alternative to Mitsunobu reaction; expanded nucleophile scope. rsc.org

Stereoselective and Enantioselective Synthesis of this compound Scaffolds

The construction of the chiral this compound core with high enantiomeric and diastereomeric purity is a formidable challenge in synthetic organic chemistry. The presence of a spirocyclic center and multiple stereogenic carbons demands methodologies that can effectively control the three-dimensional architecture of the molecule. The following sections delve into specific strategies that have been conceptualized and applied to the synthesis of chiral diazaspirocycles, with a focus on their potential application to the this compound system.

Asymmetric carbene transfer reactions have emerged as a powerful tool for the enantioselective construction of cyclopropanes and other strained ring systems. While direct application to the synthesis of the cyclopropane (B1198618) ring in this compound is not extensively documented, the principles of this methodology can be extrapolated. This approach typically involves the reaction of a diazo compound with an alkene, catalyzed by a chiral transition metal complex, most commonly those of rhodium, copper, or iron. The chiral ligand attached to the metal center orchestrates the facial selectivity of the carbene addition to the double bond, thereby inducing chirality in the product.

In the context of synthesizing a precursor to the this compound skeleton, one could envision a strategy wherein a suitably functionalized cyclic alkene containing one of the nitrogen atoms undergoes an asymmetric cyclopropanation. Subsequent ring-opening and functional group manipulation could then lead to the desired diazaspirocyclic framework. The efficiency of such a process would be highly dependent on the nature of the chiral catalyst and the substrate.

Catalyst PrecursorChiral LigandSubstrateProduct Enantiomeric Excess (ee)Diastereomeric Ratio (dr)
Rh₂(OAc)₄Chiral CarboxamidateN-alkenyl-oxazolidinone>95%>20:1
Cu(OTf)₂Chiral Bis(oxazoline)Styrene derivativeup to 99%N/A
Fe(BF₄)₂·6H₂OChiral PorphyrinTerminal Olefinup to 98%>25:1
This table presents representative data for asymmetric carbene transfer reactions on analogous substrates to illustrate the potential of the methodology, as specific data for this compound precursors is not readily available.

When a stereoselective synthesis is not feasible or results in a racemic mixture, classical resolution provides a reliable method for the separation of enantiomers. This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the chiral resolving agent can be removed to yield the pure enantiomers.

For a diamine like this compound, chiral carboxylic acids are commonly employed as resolving agents. The choice of the resolving agent is crucial and often determined empirically. Commonly used agents include tartaric acid, mandelic acid, and camphorsulfonic acid. The efficiency of the resolution is dependent on the crystallization conditions, including the solvent system and temperature.

Racemic AmineChiral Resolving AgentSolventIsolated EnantiomerOptical Purity
(±)-trans-1,2-Diaminocyclohexane(+)-Tartaric AcidMethanol/Water(R,R)-1,2-Diaminocyclohexane>99% ee
(±)-α-Phenylethylamine(R)-(-)-Mandelic AcidEthanol(S)-(-)-α-Phenylethylamine>98% ee
(±)-2-Azabicyclo[2.2.1]heptan-3-one(-)-Dibenzoyl-L-tartaric acidAcetone(+)-2-Azabicyclo[2.2.1]heptan-3-one>99% ee
This table provides examples of classical resolution for structurally related chiral amines, as specific resolution data for this compound is not widely reported.

Cycloaddition reactions are powerful for the construction of cyclic and bicyclic systems, often with a high degree of stereocontrol. For the synthesis of the this compound scaffold, intramolecular cycloadditions could be a viable strategy. For instance, a [3+2] cycloaddition of an azomethine ylide with an alkene tethered to the ylide precursor could be envisioned to construct the five-membered ring of a precursor. The stereochemical outcome of such reactions can often be controlled by the existing stereocenters in the molecule or by the use of a chiral auxiliary.

In a hypothetical diastereoselective approach, a chiral auxiliary could be attached to the nitrogen atom of a precursor molecule. This auxiliary would then direct the facial selectivity of the intramolecular cycloaddition, leading to the formation of one diastereomer in preference to the others. Subsequent removal of the chiral auxiliary would then afford the enantiomerically enriched diazaspirocyclic core. The diastereoselectivity of these reactions is influenced by steric and electronic factors, and computational studies can often aid in predicting the stereochemical outcome.

Cycloaddition TypeReactantsChiral Auxiliary/CatalystDiastereomeric Ratio (dr)
[3+2] Azomethine Ylide-AlkeneN-metalated azomethine ylide with a tethered alkeneChiral Ligandup to 95:5
[4+2] Diels-AlderN-alkenyl-2-pyridone and dienophileChiral Lewis Acid>98:2
[2+2] Ketene-ImineChiral ketene (B1206846) and a cyclic imineNone (substrate control)up to 90:10
This table illustrates the potential for diastereoselective control in cycloaddition reactions that could be adapted for the synthesis of diazaspiro[2.6]nonane precursors, based on data from analogous systems.

Chemical Transformations and Functionalization of 5,8 Diazaspiro 2.6 Nonane Systems

Derivatization of Nitrogen Centers within the 5,8-Diazaspiro[2.6]nonane Ring System

The two secondary amine functionalities within the this compound ring are the most common sites for chemical modification. These nucleophilic centers readily undergo a variety of transformations, including alkylation and arylation, allowing for the introduction of diverse substituents that can modulate the compound's physicochemical and pharmacological properties.

Research has demonstrated the successful N-arylation of this spirocycle. In one example, this compound dihydrobromide was reacted with 5-chloro-1-methyl-4-nitro-1H-pyrazole in dimethyl sulfoxide (B87167) (DMSO) using triethylamine (B128534) as a base. google.com This reaction exemplifies a nucleophilic aromatic substitution where one of the nitrogen atoms of the diazaspirocycle displaces a chloro group on the pyrazole (B372694) ring, forging a new carbon-nitrogen bond. google.com

Simple N-alkylation has also been documented. The synthesis of 5-(prop-2-en-1-yl)-5,8-diazaspiro[2.6]nonane showcases the attachment of an allyl group to one of the nitrogen atoms. molport.com Such reactions are typically carried out using an appropriate alkyl halide and a base to neutralize the generated acid. The resulting N-allyl group can serve as a versatile handle for further chemical modifications. While specific examples for acylation and sulfonylation of this compound are not detailed in the surveyed literature, these are standard transformations for secondary amines and are widely applied to other diazaspirocyclic systems, suggesting their feasibility for this scaffold as well. nih.govnih.gov

Reaction TypeReactantsReagents & ConditionsProductCitation
N-HeteroarylationThis compound dihydrobromide; 5-chloro-1-methyl-4-nitro-1H-pyrazoleTriethylamine, Potassium Fluoride, DMSO5-((1-methyl-4-nitro-1H-pyrazol-5-yl)amino)-5,8-diazaspiro[2.6]nonane derivative google.com
N-Alkylation (Allylation)This compoundAllyl bromide (or equivalent)5-(prop-2-en-1-yl)-5,8-diazaspiro[2.6]nonane molport.com

Introduction of Diverse Functional Groups onto the Azaspirocyclic Scaffold

The introduction of functional groups onto the carbon framework of the this compound scaffold is most commonly achieved through the strategic selection of functionalized precursors during its synthesis, rather than by the direct C-H functionalization of the pre-formed spirocycle. Synthetic strategies for other spirocyclic systems often involve building the rings around an already substituted core to ensure precise control over the position and stereochemistry of the functional groups. acs.org

While late-stage functionalization is a major focus in modern synthetic chemistry, the surveyed literature lacks specific examples of direct modification of the carbon atoms of the parent this compound ring. Such transformations would likely require advanced catalytic methods to achieve selective C-H activation at a specific position on either the cyclopropane (B1198618) or diazepane ring.

Modification of Peripheral Substituents on this compound Derivatives

Once the this compound core is derivatized, the attached substituents can serve as handles for further chemical elaboration. This strategy allows for the construction of complex molecules with diverse functionalities.

A patent describing pyrazole-carboxamide compounds illustrates this approach. google.com After coupling the this compound scaffold to a substituted pyrazole, subsequent modifications to other parts of the molecule are described. For instance, a hydroxyl group on the pyrazole ring can be converted to an alkoxy group via O-alkylation using reagents like sodium hydride and iodomethane. google.com The same patent suggests that a di-hydroxyl substituted pyrazole could be converted to a di-fluoro derivative using a nucleophilic fluorinating agent like diethylaminosulfur trifluoride (DAST). google.com

The N-allyl derivative, 5-(prop-2-en-1-yl)-5,8-diazaspiro[2.6]nonane, provides another example of a scaffold with a modifiable peripheral group. molport.com The terminal alkene functionality of the allyl group is amenable to a wide array of well-established chemical transformations, such as hydrogenation to a propyl group, dihydroxylation to a diol, epoxidation, or hydroformylation, offering numerous pathways to further diversify the molecule's structure.

Starting Material ClassPeripheral GroupReaction TypeReagentsResulting Functional GroupCitation
N-Pyrazolyl-5,8-diazaspiro[2.6]nonane derivativePhenolic -OH on pyrazoleO-AlkylationNaH, CH₃IEther (-OCH₃) google.com
N-Pyrazolyl-5,8-diazaspiro[2.6]nonane derivativeDiol on pyrazoleNucleophilic FluorinationDASTDi-fluoro google.com
N-Allyl-5,8-diazaspiro[2.6]nonaneAlkene (-CH=CH₂)Hydrogenation (potential)H₂, Pd/CAlkane (-CH₂-CH₃) molport.com

Mechanistic Investigations and Computational Analysis of 5,8 Diazaspiro 2.6 Nonane Reactivity

Reaction Pathway Elucidation for 5,8-Diazaspiro[2.6]nonane Synthesis and Transformation

The synthesis of this compound and its derivatives involves intricate reaction pathways that are often elucidated through a combination of experimental and computational methods. A key transformation in the synthesis of the this compound core involves the reaction of di-nos-6-methylene-1,4-diazepane with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) in a solvent such as chloroform, followed by heating under reflux. cardiff.ac.uk

Kinetic Modeling and Analysis of Enantioselectivity

While specific kinetic models for the enantioselective synthesis of this compound are not extensively documented in the literature, principles from related systems can be applied. For instance, in reactions involving metal-based catalysts, kinetic analysis often reveals that the enantioselectivity does not arise from the selective binding of the substrate to the catalyst alone. Instead, it is the selective binding of a substrate-catalyst complex, such as an epoxide complex, that dictates the stereochemical outcome. cardiff.ac.uk This kinetic model, often corroborated with calorimetric data, provides a deeper understanding of the factors controlling enantioselectivity. cardiff.ac.uk The insights gained from such models are crucial for optimizing reaction conditions to favor the formation of a desired enantiomer.

Investigation of Radical-Polar Crossover Processes

Radical-polar crossover (RPC) reactions represent a powerful strategy in organic synthesis, enabling the construction of complex molecular architectures. chemrxiv.orgthieme-connect.de These processes involve the conversion of a radical intermediate into an ionic one, or vice versa, opening up reaction pathways that are not accessible under purely radical or polar conditions. thieme-connect.de In the context of synthesizing heterocyclic scaffolds, a unified strategy to access both aza- and oxa-bicyclo[3.1.1]heptanes from amino/hydroxy acids under photoredox catalysis has been reported, which proceeds via an oxidative radical-polar crossover mechanism. chemrxiv.org

While direct evidence for RPC processes in the synthesis or transformation of this compound is scarce, the general principles can be extrapolated. For instance, a hypothetical RPC pathway could involve the single-electron oxidation of a suitable precursor to generate a radical cation, which then undergoes cyclization. Subsequent reduction of the resulting radical intermediate would yield the spirocyclic product. Experimental and computational studies, including density functional theory (DFT) calculations, are invaluable in supporting such proposed mechanisms and rationalizing the observed regioselectivity. chemrxiv.org

Postulated Biosynthetic Pathways for Related Spirocycles

The biosynthesis of spirocyclic alkaloids, particularly those containing a bicyclo[2.2.2]diazaoctane core, has been a subject of intense investigation. nih.gov These natural products exhibit a wide range of biological activities and their complex structures are assembled through elegant enzymatic transformations. nih.gov A long-standing hypothesis for the formation of the bicyclo[2.2.2]diazaoctane moiety is an intramolecular [4+2] hetero-Diels-Alder (IMDA) reaction. nih.gov

For spirooxindole alkaloids found in plants, the biosynthesis is thought to involve the enzymatic epimerization of precursors through sequential oxidation and reduction, followed by oxidation catalyzed by cytochrome P450 enzymes to form the spirocyclic core. biorxiv.org In the case of dimeric pyrrole-imidazole alkaloids from marine sponges, the biosynthesis of spirocyclic structures is proposed to occur via cycloaddition reactions. researchgate.net For example, the [3+2] cycloaddition of dispacamide A and oroidin (B1234803) is thought to lead to the formation of massadines, which feature a diazaspiro core. researchgate.net These proposed pathways, often supported by the isolation of key intermediates and enzymatic assays, provide a framework for understanding how nature constructs complex spirocyclic systems and can inspire synthetic strategies.

Theoretical Chemistry Approaches

Theoretical chemistry, particularly computational methods, has become an indispensable tool for investigating the reactivity and properties of molecules like this compound.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has proven to be a powerful method for elucidating reaction mechanisms and predicting the selectivity of organic reactions. acs.orgmdpi.compku.edu.cn For instance, DFT calculations have been employed to study the mechanism of Mizoroki–Heck annulations for the synthesis of spiroindolines. acs.org These calculations can help identify the key transition states and intermediates, thereby rationalizing the observed diastereoselectivity. acs.org The stereoconfiguration of the spirocenter is often determined during the migratory insertion step. acs.org

In the context of this compound, DFT calculations could be used to model its synthesis and subsequent reactions. By calculating the energies of various possible reaction pathways, the most favorable mechanism can be identified. For example, in a hypothetical cycloaddition reaction, DFT could predict whether the reaction proceeds via a concerted or stepwise mechanism and explain the observed regio- and stereoselectivity. pku.edu.cn Furthermore, DFT can be used to calculate the optimized geometries of reactants, transition states, and products, providing a detailed picture of the reaction coordinate. nih.gov

Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on a reaction involving a this compound precursor.

Table 1: Hypothetical DFT-Calculated Energies for a Spirocyclization Reaction This table is for illustrative purposes and does not represent actual experimental data.

SpeciesElectronic Energy (Hartree)Gibbs Free Energy (Hartree)Relative Gibbs Free Energy (kcal/mol)
Reactant-550.12345-550.001230.0
Transition State-550.08765-549.9754316.2
Product-550.15678-550.04321-26.3

Computational Studies on Electronic Properties and Isosteric Viability

Computational studies are also crucial for understanding the electronic properties of this compound and its potential as a bioisosteric replacement for other chemical moieties. The distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential can all be calculated using methods like DFT. acs.org These properties are fundamental to the molecule's reactivity and its ability to interact with biological targets.

The concept of isosterism, where one group of atoms is replaced by another with similar physical or chemical properties, is a key strategy in drug design. Computational methods can assess the "isosteric viability" of replacing a known pharmacophore with a novel scaffold like this compound. acs.orgnih.gov By comparing the calculated structural and electronic properties of the original molecule and its spirocyclic analogue, researchers can predict whether the analogue is likely to retain the desired biological activity. For example, the replacement of a benzene (B151609) ring with a bicyclic scaffold can lead to improved properties such as solubility and metabolic stability. chemrxiv.org

The following interactive table presents a hypothetical comparison of calculated properties for a known drug fragment and a potential this compound-based isostere.

Table 2: Hypothetical Comparison of Calculated Properties for Isosteric Replacement This table is for illustrative purposes and does not represent actual experimental data.

PropertyKnown Drug FragmentThis compound Isostere
Molecular Weight ( g/mol )120.15126.20
cLogP1.8-0.5
Dipole Moment (Debye)2.11.5
HOMO Energy (eV)-6.5-6.2
LUMO Energy (eV)-1.2-0.8

Conformational Analysis of this compound Scaffolds

In a broader context of spirocyclic systems, X-ray crystallography has been used to confirm the absolute configurations of methyl-substituted spirocyclic piperidine-azetidine (2,7-diazaspiro[3.5]nonane) systems. acs.org Furthermore, the crystal structure of a complex between a 2,8-diazaspiro[4.5]decane derivative and the C-terminal domain of soluble epoxide hydrolase has been resolved, providing detailed information about its binding conformation. researchgate.net These examples underscore the power of X-ray crystallography in providing unambiguous conformational data for spirocyclic diamines, a capability that is directly applicable to the study of this compound and its derivatives.

Computational modeling serves as a powerful tool to complement experimental data and to explore the conformational landscape of molecules in different environments. For diazaspiro compounds, computational studies have been pivotal in understanding their structure-activity relationships.

Molecular modeling of diazaspiro congeners of the drug olaparib (B1684210) revealed favorable binding energies that correlated with their in vitro activity, demonstrating the predictive power of in silico studies. nih.gov In the development of dopamine (B1211576) D3 receptor ligands, computational docking studies were employed to understand the binding mode of diazaspiro[4.5]decane derivatives within the receptor's crystal structure. nih.gov

Furthermore, computational analysis has been used to guide the optimization of kinase inhibitors based on diazaspirocyclic scaffolds. researchgate.net Docking studies of 2,8-diazaspiro[4.5]decane-based inhibitors with human and murine soluble epoxide hydrolase revealed steric clashes that guided further chemical modifications to improve activity. researchgate.net In the study of sigma receptor ligands, modeling studies were conducted to analyze the binding mode of 2,7-diazaspiro[3.5]nonane derivatives. nih.gov The conformational profile of related spirocycles has also been investigated, with the addition of certain substituents shown to alter the conformational preferences around specific bonds. acs.org

Synthetic Utility and Research Applications of 5,8 Diazaspiro 2.6 Nonane in Advanced Organic Synthesis

5,8-Diazaspiro[2.6]nonane as a Versatile Building Block

The utility of a chemical scaffold in synthetic chemistry is largely defined by its accessibility and the ability to be selectively functionalized. Diazaspirocycles, including the this compound framework, are prized for their three-dimensional character, which allows for the exploration of chemical space not accessible with flat, aromatic systems. The presence of two nitrogen atoms at distinct positions within the spirocyclic core provides opportunities for differential functionalization, enabling the controlled construction of elaborate molecules. While specific literature on the synthesis of this compound is not as extensive as for its [3.5], [4.5], or [5.5] counterparts, general synthetic strategies for diazaspirocycles often involve multi-step sequences that can be adapted for its creation. acs.orgresearchgate.net The commercial availability of this compound further enhances its utility as a ready-to-use building block for synthetic chemists. chemsrc.com

The rigid spirocyclic core of this compound serves as a unique anchor for building complex molecular architectures. The defined spatial orientation of substituents attached to the nitrogen atoms can be exploited to create molecules with precise three-dimensional shapes, a critical feature for interaction with biological macromolecules.

Research on related diazaspirocyclic systems demonstrates their value in creating sophisticated molecules. For instance, the synthesis of methyl-substituted 2,7-diazaspiro[3.5]nonane and 2,8-diazaspiro[4.5]decane systems has been developed to produce motifs with two distinct secondary amines. acs.org These differentiated sites allow for selective subsequent functionalization through methods like reductive amination or amidation, showcasing a pathway for building complexity. acs.org Similarly, versatile syntheses for various substituted diazaspirocycles have been achieved through techniques like ring-closing metathesis, providing access to complex scaffolds suitable for probing the ATP-binding sites of protein kinases. researchgate.net These established methodologies for other diazaspirocycles highlight the untapped potential of the this compound core for similar applications in constructing intricate, multi-functionalized molecules.

In drug discovery, the creation of compound libraries with high structural diversity is essential for identifying novel hit and lead compounds. The three-dimensional nature of spirocyclic scaffolds makes them ideal starting points for such libraries. Companies specializing in chemical building blocks offer vast "Make-on-Demand" libraries containing billions of virtual compounds, including numerous diazaspirocycles, that can be synthesized rapidly.

The general strategy for library design involves using computational methods to enumerate and prioritize compounds based on desired physicochemical properties, pharmacophore fit, or docking scores. sygnaturediscovery.com These libraries often feature core structures like diazaspirocycles, which serve as novel and synthetically accessible starting points. sygnaturediscovery.com For example, cycloaddition strategies have been employed to generate diverse heterocyclic spirocycles for fragment-based drug discovery. cam.ac.uk While specific large-scale libraries based on the this compound core are not prominently documented, its structural attributes make it a prime candidate for inclusion in diversity-oriented synthesis campaigns aimed at populating screening collections with unique, three-dimensional molecules.

Bioisosteric Replacement Strategies Involving Diazaspirocyclic Cores

Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group that retains similar biological activity, is a cornerstone of medicinal chemistry. Diazaspirocyclic cores are increasingly being explored as bioisosteres for more common motifs like piperazine (B1678402), offering a way to modulate pharmacokinetic properties, improve target selectivity, and escape existing patent space.

The piperazine ring is a ubiquitous feature in FDA-approved drugs. enamine.net However, its flexibility and physicochemical properties can sometimes lead to suboptimal absorption, distribution, metabolism, and excretion (ADME) profiles or off-target effects. Replacing piperazine with a more rigid diazaspirocycle can beneficially alter these properties. enamine.net

A notable study demonstrated this principle by replacing the piperazine core in the PARP inhibitor olaparib (B1684210) with various diazaspiro systems. nih.gov This modification aimed to develop non-cytotoxic congeners of the drug. The research found that incorporating spirodiamine motifs into the olaparib framework had a significant pharmacological impact, leading to the identification of a new analogue with reduced DNA damaging properties. nih.gov In another context, the replacement of a piperazine moiety in a sigma-2 (σ2) receptor ligand with diazaspiroalkanes was explored, although in this specific case it resulted in a loss of affinity, it highlights the strategy's potential to probe structure-activity relationships. mdpi.com The 1-oxa-2,6-diazaspiro[3.3]heptane scaffold has also been proposed as a novel bioisostere for piperazine. researchgate.net These examples strongly support the potential of this compound to serve as a valuable piperazine bioisostere, offering a unique conformational constraint due to its cyclopropane (B1198618) ring.

Table 1: Comparison of Piperazine and Diazaspiro[2.6]nonane Scaffolds
FeaturePiperazineThis compoundPotential Advantage of Replacement
Structure 6-membered heterocycleSpirocyclic system with a 3- and 7-membered ringIncreased three-dimensionality and structural rigidity.
Conformation Flexible (chair/boat)Conformationally restrictedMore defined exit vectors for substituents, potentially improving binding specificity.
Physicochemical Properties Well-characterizedNovel properties (e.g., pKa, logP) can be tuned.Opportunity to optimize ADME profile (e.g., solubility, metabolic stability).
Novelty Common in pharmaceuticalsLess common, offers novel chemical spacePotential for new intellectual property and overcoming resistance mechanisms.

Emerging Applications in Supramolecular Chemistry and Materials Science

The application of complex organic molecules in supramolecular chemistry and materials science is a burgeoning field. These applications often leverage unique molecular shapes, functionalities, and the ability to self-assemble. While there is no specific research detailing the use of this compound in these areas, the general class of heterocyclic and spirocyclic compounds is of interest.

In supramolecular chemistry, the defined geometry of this compound could make it a valuable building block for the construction of complex host-guest systems, molecular cages, or interlocked structures like rotaxanes and catenanes. The two nitrogen atoms can be functionalized to introduce recognition motifs or to act as coordination sites for metal ions.

In materials science, incorporating rigid spirocyclic units like this compound into polymers or organic frameworks could impart interesting thermal and mechanical properties. The defined three-dimensional structure could influence the packing of polymer chains and the porosity of materials. However, the realization of these potential applications is contingent on the development of robust synthetic routes to access functionalized this compound monomers.

Future Directions and Challenges in 5,8 Diazaspiro 2.6 Nonane Research

Development of Novel and Efficient Synthetic Methodologies

A significant challenge in the advancement of 5,8-diazaspiro[2.6]nonane chemistry is the development of modular and scalable synthetic routes. researchgate.net Current methods can be complex and may lack the efficiency required for broad application in drug discovery and other fields. researchgate.net

Future research is directed towards creating more straightforward and high-yielding syntheses. researchgate.net Key areas of focus include:

Catalytic Systems: The exploration of novel catalysts, such as those based on transition metals, could facilitate more efficient and selective reactions. For instance, scandium-catalyzed spirocyclization has shown promise for related diazaspiro compounds. researchgate.net

Flow Chemistry: Continuous flow synthesis offers a promising avenue for the automated and scalable production of diazaspiro scaffolds. researchgate.netnih.gov This technology can lead to improved reaction control, higher yields, and reduced production times. technologynetworks.comacs.org

Strain-Release Driven Spirocyclization: Utilizing the ring strain of precursor molecules, such as bicyclo[1.1.0]butanes, presents a powerful strategy for the synthesis of spirocyclic systems. researchgate.net

Multi-component Reactions: Designing one-pot reactions where multiple starting materials combine to form the desired spirocyclic core can significantly improve synthetic efficiency.

A notable advancement in the synthesis of related spirocyclic structures involves a photoredox-catalyzed hydroaminoalkylation (HAA) of halogenated vinylpyridines, followed by an intramolecular N-arylation. researchgate.netresearchgate.net This approach has been successfully automated in a continuous flow system, demonstrating the potential for high-throughput synthesis of diverse spirocyclic libraries. researchgate.net

Exploration of Underexplored Chemical Reactivity

The chemical reactivity of the this compound core remains an area ripe for investigation. The presence of two nitrogen atoms in different ring environments, along with the strained cyclopropane (B1198618) ring, suggests a rich and varied chemical behavior that is yet to be fully mapped.

Future research will likely focus on:

Functionalization of the Spirocyclic Core: Developing methods to selectively introduce functional groups at various positions on the rings will be crucial for creating diverse libraries of derivatives for screening.

Ring-Opening Reactions: Investigating the conditions under which the cyclopropane or the larger ring can be selectively opened could lead to novel molecular scaffolds. For example, ring-opening of related diazaspiro[3.3]heptane compounds has been observed under certain acidic conditions. mdpi.com

Reactions at the Nitrogen Centers: The differential reactivity of the two nitrogen atoms offers opportunities for selective alkylation, acylation, and other modifications to tune the properties of the molecule.

Advanced Spectroscopic and Structural Characterization Techniques

Thorough characterization is essential to confirm the structure and stereochemistry of novel this compound derivatives. While standard techniques like NMR and mass spectrometry are fundamental, more advanced methods are needed to address the complexities of these three-dimensional structures. mdpi.com

Key techniques and future directions include:

X-ray Crystallography: This remains the gold standard for unambiguously determining the three-dimensional structure and absolute stereochemistry of spirocyclic compounds.

Vibrational Circular Dichroism (VCD): VCD spectroscopy, in conjunction with computational modeling, is a powerful tool for determining the absolute configuration of chiral molecules in solution.

Advanced NMR Techniques: Two-dimensional NMR experiments are crucial for assigning the complex proton and carbon signals characteristic of these rigid bicyclic systems. researchgate.net

Computational Modeling: Density Functional Theory (DFT) calculations are increasingly used to predict and interpret spectroscopic data, aiding in structural elucidation. researchgate.net

Technique Application in this compound Research
X-ray CrystallographyDetermination of absolute configuration and solid-state conformation.
Vibrational Circular Dichroism (VCD)Assignment of absolute stereochemistry in solution.
2D NMR (COSY, HSQC, HMBC)Unambiguous assignment of proton and carbon signals. researchgate.net
Mass SpectrometryDetermination of molecular weight and fragmentation patterns. mdpi.com
Computational Chemistry (DFT)Prediction of spectroscopic properties and conformational analysis. researchgate.net

Integration with Automation and High-Throughput Synthesis

The integration of automated synthesis and high-throughput screening is set to revolutionize the discovery of new drugs and materials based on the this compound scaffold. acs.org The development of robust and modular synthetic routes is a key enabler for these technologies. researchgate.netnih.gov

Recent advancements have demonstrated the feasibility of fully automated, continuous flow synthesis for related spirocyclic systems. researchgate.netresearchgate.net This approach allows for the rapid generation of libraries of compounds with diverse substitutions, which can then be screened for biological activity or material properties. The use of autosamplers and robotic systems can further accelerate this process, enabling the exploration of a much larger chemical space in a shorter amount of time. researchgate.net

Theoretical Predictions for New Derivatives and Applications

Computational chemistry and molecular modeling are becoming indispensable tools for guiding the design of new this compound derivatives with desired properties. researchgate.net In silico studies can predict the binding of these molecules to biological targets, such as enzymes and receptors, and can help to rationalize structure-activity relationships. researchgate.net

Future directions in this area include:

Virtual Screening: Using computational docking to screen large virtual libraries of this compound derivatives against specific protein targets can identify promising candidates for synthesis and experimental testing.

Pharmacophore Modeling: Identifying the key structural features required for biological activity can guide the design of more potent and selective compounds.

Quantum Mechanical Calculations: These calculations can provide insights into the electronic properties and reactivity of the spirocyclic system, aiding in the design of novel reactions and the prediction of molecular properties.

By combining theoretical predictions with experimental validation, researchers can more efficiently navigate the vast chemical space of this compound derivatives to discover new molecules with valuable applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.